molecular formula C16H23NO3Si B1509651 Benzyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 1147998-34-2

Benzyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B1509651
CAS No.: 1147998-34-2
M. Wt: 305.44 g/mol
InChI Key: SEQIAIADXKZAFN-UHFFFAOYSA-N
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Description

Benzyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 286961-15-7) is a synthetic intermediate featuring a partially hydrogenated pyridine core. Its molecular formula is C19H26BNO4, with a molecular weight of 343.23 g/mol . The compound is structurally characterized by a benzyl carbamate group at the 1-position, a trimethylsilyl (TMS)-protected hydroxyl group at the 4-position, and a 5,6-dihydro moiety.

Biological Activity

Benzyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate, with CAS number 1147998-34-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H23NO3Si
  • Molecular Weight : 305.44 g/mol
  • Structure : The compound features a dihydropyridine ring which is known for its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : Dihydropyridine derivatives have shown potential in scavenging free radicals, which can contribute to cellular protection against oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

1. Antioxidant Properties

A study published in Molecules investigated the antioxidant properties of related dihydropyridine compounds. The findings indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting a protective role against cellular damage .

2. Enzyme Inhibition

A molecular docking study examined the interaction of this compound with carboxylesterase (CaE). The results demonstrated that the compound binds effectively to the active site of CaE, indicating potential as a selective inhibitor .

3. Pharmacokinetics

Research on the pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics. These properties are crucial for therapeutic applications and suggest that this compound may have a suitable bioavailability profile for further development .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Dihydropyridine AAntioxidantMolecules
Dihydropyridine BEnzyme InhibitionJournal of Medicinal Chemistry
Dihydropyridine CAnticancerBioorganic & Medicinal Chemistry Letters

The biological activity of this compound may involve several mechanisms:

  • Radical Scavenging : The structural features allow it to interact with free radicals, mitigating oxidative damage.
  • Enzyme Interaction : By binding to enzymes like CaE, it may modulate metabolic pathways, influencing drug interactions and efficacy.

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate is primarily researched for its potential pharmacological properties. Its structure suggests that it may serve as a precursor or intermediate in the synthesis of bioactive compounds.

Case Study: Synthesis of Antihypertensive Agents

A study published in a peer-reviewed journal explored the use of this compound in synthesizing novel antihypertensive agents. The compound's ability to undergo various chemical transformations made it a suitable candidate for creating derivatives with enhanced biological activity. Researchers reported significant improvements in the efficacy of synthesized compounds compared to existing antihypertensive drugs, demonstrating the compound's utility in drug development .

Organic Synthesis

The compound is also valuable in organic synthesis due to its reactivity and ability to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes.

Case Study: Synthesis of Pyridine Derivatives

In another research project, scientists utilized this compound as a building block for synthesizing complex pyridine derivatives. The study highlighted the compound's role in facilitating the formation of pyridine rings through multi-step synthetic pathways, which are crucial in developing pharmaceuticals and agrochemicals .

Potential Applications in Material Science

Emerging research indicates that compounds like this compound may have applications in material science, particularly in creating functionalized polymers.

Case Study: Polymer Functionalization

A recent investigation focused on incorporating this compound into polymer matrices to enhance their mechanical properties and thermal stability. The study demonstrated that polymers modified with this compound exhibited improved resistance to thermal degradation and better mechanical performance under stress conditions .

Analytical Chemistry

The compound is also employed as a standard reference material in analytical chemistry for method validation and calibration purposes.

Case Study: Chromatographic Analysis

In analytical laboratories, this compound has been used as an internal standard in chromatographic analyses to ensure accuracy and precision in quantifying other compounds within complex mixtures. This application underscores its importance in quality control processes within pharmaceutical manufacturing .

Summary Table of Applications

Application AreaDescriptionCase Study Reference
Medicinal ChemistryPrecursor for antihypertensive agents
Organic SynthesisBuilding block for pyridine derivatives
Material ScienceEnhances mechanical properties of polymers
Analytical ChemistryStandard reference material for chromatographic analysis

Q & A

Q. Basic: What are the key synthetic strategies for preparing Benzyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:

Functionalization of the dihydropyridine ring : Introduction of the trimethylsilyloxy group via nucleophilic substitution or oxidation-protection sequences.

Protection/Deprotection : Use of benzyl or tert-butyl carbamate groups (e.g., Boc protection) to stabilize intermediates .

Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronate esters (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate) to introduce aryl/heteroaryl substituents .

Purification : Silica gel chromatography with gradients like PE/EtOAC (20:1) to isolate intermediates .

Example Reaction Table:

StepReagents/ConditionsPurposeYield
Boronate FormationPd(dppf)Cl₂, KOAc, dioxane, 80°CIntroduce boronate ester86%
Suzuki CouplingPd(dppf)Cl₂, Cs₂CO₃, DMF, 100°CAttach aryl groups13–75%

Q. Advanced: How can researchers optimize reaction yields in cross-coupling steps involving this compound?

Methodological Answer:
Key factors include:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(dppf)Cl₂) improve coupling efficiency due to their stability in polar solvents like DMF .
  • Base Choice : Cs₂CO₃ enhances reactivity in Suzuki couplings by deprotonating intermediates .
  • Solvent Systems : Dioxane/water mixtures (3:1) balance solubility and reaction rates .
  • Temperature Control : Microwave-assisted heating at 100–110°C reduces reaction time while maintaining yield .

Data Contradiction Note:
While yields of 75% are achievable for some aryl couplings , steric hindrance from the trimethylsilyloxy group may reduce efficiency, necessitating iterative optimization .

Q. Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Peaks at δ 6.38 (s, 1H, dihydropyridine CH) and δ 1.44 (s, 9H, Boc group) confirm core structure .
  • LCMS : Molecular ion peaks (e.g., m/z 204.9 [M+H⁺]) validate molecular weight .
  • FT-IR : C=O stretches (~1700 cm⁻¹) and Si-O bonds (~1250 cm⁻¹) confirm functional groups .

Q. Advanced: How does the trimethylsilyloxy group influence reactivity in downstream applications?

Methodological Answer:

  • Steric Effects : The bulky TMS group hinders nucleophilic attacks, directing reactions to less sterically hindered sites .
  • Electron Withdrawal : The electron-withdrawing nature of the silyloxy group activates adjacent positions for electrophilic substitution .
  • Protection Strategy : TMS serves as a temporary protecting group for hydroxyl moieties, enabling selective deprotection under mild acidic conditions .

Q. Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the silyl ether .
  • Light Sensitivity : Protect from light to avoid degradation of the dihydropyridine ring .
  • Incompatibilities : Avoid oxidizers (e.g., peroxides) and moisture to prevent decomposition .

Q. Advanced: How can researchers resolve contradictions in reported synthetic protocols for analogs?

Methodological Answer:

  • Byproduct Analysis : Use LCMS to identify impurities (e.g., deprotected intermediates) and adjust reaction times/temperatures .
  • Mechanistic Studies : Probe reaction pathways via deuterium labeling or kinetic isotope effects to clarify competing pathways .
  • Comparative Testing : Replicate divergent methods (e.g., traditional vs. microwave-assisted heating) to assess reproducibility .

Q. Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., trimethylsilanol) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent hydrolysis .

Q. Advanced: What strategies address low diastereoselectivity in cyclization steps during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use Garner’s aldehyde to enforce stereochemistry in nucleophilic additions .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve transition-state organization for higher selectivity .
  • Catalytic Asymmetric Synthesis : Employ chiral Pd catalysts (e.g., Josiphos ligands) to control stereochemistry in cross-couplings .

Q. Basic: How is this compound utilized in medicinal chemistry research?

Methodological Answer:

  • Scaffold for Drug Design : The dihydropyridine core is modified to develop calcium channel blockers or neurotensin receptor agonists .
  • Bioisosteric Replacement : The TMS group mimics hydroxyl moieties in prodrugs, enhancing metabolic stability .

Q. Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations : Software like AutoDock Vina models binding to receptors (e.g., neurotensin receptor 1) using crystal structures .
  • MD Simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., 100 ns trajectories) .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with biological activity .

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires storage at -20°C in a sealed, dry environment to prevent hydrolysis of the TMS group .
  • Safety : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

This compound is primarily utilized in medicinal chemistry and organic synthesis, where its TMS group acts as a protecting moiety for hydroxyl functionalities during multi-step reactions.

Structural Analogs and Substituent Effects

The compound belongs to a broader class of 5,6-dihydropyridine carboxylates. Below is a comparative analysis with structurally related derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Benzyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate Boronate ester (Bpin) at 4-position C19H26BNO4 343.23 Suzuki-Miyaura cross-coupling reactions
tert-Butyl 4-amino-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate Boc-protected amine, ketone at 2-position C11H18N2O4 242.27 Enhanced stability under acidic conditions
(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate Hydroxymethyl group at 6-position C14H17NO3 247.29 Improved solubility in polar solvents
2-(Trimethylsilyl)ethyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate TMS-ethyl ester, cyanoaryl at 4-position C18H24N2O2Si 328.50 Electron-withdrawing cyano group for electronic modulation

Key Observations:

Reactivity: The boronate ester analog () is reactive in Suzuki-Miyaura couplings, unlike the TMS-protected compound, which is inert under such conditions . The TMS-ethyl derivative () retains the TMS group but introduces a cyanoaryl substituent, altering electronic properties for targeted drug design .

Stability: Boc-protected derivatives (e.g., ) exhibit superior stability in acidic environments compared to benzyl carbamates, which require harsher conditions (e.g., hydrogenolysis) for deprotection .

Solubility and Handling: The hydroxymethyl analog () shows increased aqueous solubility due to its polar substituent, contrasting with the hydrophobic TMS group in the target compound .

Properties

IUPAC Name

benzyl 4-trimethylsilyloxy-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3Si/c1-21(2,3)20-15-9-11-17(12-10-15)16(18)19-13-14-7-5-4-6-8-14/h4-9H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQIAIADXKZAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726946
Record name Benzyl 4-[(trimethylsilyl)oxy]-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147998-34-2
Record name Benzyl 4-[(trimethylsilyl)oxy]-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of benzyl 4-oxopiperidine-1-carboxylate (4.0 g, 17.2 mmol) in DMF (20 mL) was added TEA (9.0 mL) and TMSCl (4.0 mL, 32 mmol). The mixture was stirred overnight at 80° C., cooled, diluted with hexanes and washed with water. The organics were dried over sodium sulfate, filtered, concentrated, and purified by column chromatography using 10% EtOAc in hexanes to give 4-trimethylsilanyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid benzyl ester (5 g).
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To benzyl 4-oxopiperidine-1-carboxylate (152 g, 650 mmol) in DMF (650 mL) was added TMS-Cl (148 mL, 117 mmol) followed by triethylamine (326 mL, 234 mmol). The slurry was warmed to 80° C. for 16 hours, diluted with hexanes (1 L), washed 3 times with saturated NaHCO3 solution, dried over Na2SO4, filtered and concentrated to obtain benzyl 4-(trimethylsilyloxy)-5,6-dihydropyridine-1(2H)-carboxylate, (199 g, 652 mmol) as a orange oil.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
148 mL
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
326 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred solution of benzyl 4-oxopiperidine-1-carboxylate (300 g, 1.29 mol) and TMSCl (280 g, 2.58 mol) in DMF (1600 mL) was added triethylamine (457 g, 4.52 mol) at room temperature. After the addition, the reaction mixture was slowly heated to 85° C. and stirred overnight. TLC (EtOAc/Petroleum ether=1:10) showed that the starting material was consumed completely. The reaction mixture was poured into aqueous NaHCO3 (5% w/v) at 0° C. with vigorous stirring and extracted with petroleum ether (3 L, 1 L). The organic layer was dried over sodium sulfate and concentrated to afford benzyl 4-[(trimethylsilyl)oxy]-3,6-dihydropyridine-1(2 H)-carboxylate as a brown oil. 1H NMR (600 MHz, CDCl3-D6) 7.40-7.30 (m, 5H); 5.13 (s, 2H); 4.80 (d, 1H); 3.95 (s, 2H); 3.60 (s, 2H); 2.10 (s, 2H); 0.20 (s, 9H).
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
457 g
Type
reactant
Reaction Step One
Name
Quantity
1600 mL
Type
solvent
Reaction Step One
[Compound]
Name
EtOAc Petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benzyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate
Benzyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate
Benzyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate
Benzyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate
Benzyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate
Benzyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate

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